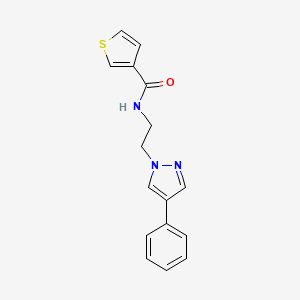

4-ピペリジニル(チオモルホリン-4-イル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

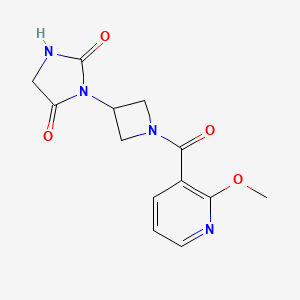

Piperidin-4-yl and morpholin-4-yl are both heterocyclic amines that are often used as building blocks in the synthesis of organic compounds, including medicinal products . They are part of many compounds that show a wide variety of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of “Morpholin-4-yl(piperidin-4-yl)methanone hydrochloride” is 234.72 .作用機序

Target of Action

The primary target of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride, also known as PTM, is the CCR5 receptor . The CCR5 receptor is a chemokine receptor that belongs to the seven transmembrane G-protein coupled receptor family . It has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

PTM interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Most CCR5 antagonists, including PTM, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .

Biochemical Pathways

The antagonistic action of PTM on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, PTM prevents the entry of HIV-1, particularly the R5-tropic strains of the virus, into cells .

Pharmacokinetics

It is known that ptm is a white crystalline powder that is soluble in water and organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PTM’s action is the inhibition of HIV-1 entry into cells, thereby potentially preventing or slowing the progression of HIV-1 infection . In a study, compounds similar to PTM showed high activity, with IC50 values between 1 and 5 μg/mL, and were highly selective for the parasite .

Action Environment

The action of PTM can be influenced by various environmental factors. For instance, the solubility of PTM in water and organic solvents could affect its bioavailability and efficacy.

実験室実験の利点と制限

The advantages of using Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride in lab experiments include its unique properties such as its ability to act as a nucleophile in various organic reactions. Moreover, the compound is readily available and can be easily synthesized in the lab. The limitations of using the compound in lab experiments include the lack of research on its biochemical and physiological effects.

将来の方向性

The future directions of research on Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride include the study of its biochemical and physiological effects. Moreover, the compound can be used in the synthesis of various bioactive compounds. The compound can also be used in the development of new drugs and materials. Furthermore, the compound can be used in the study of various organic reactions and mechanisms.

Conclusion:

In conclusion, Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is a heterocyclic compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds due to its unique properties. The compound has various scientific research applications and can be used in the development of new drugs and materials. However, more research is needed to understand the biochemical and physiological effects of the compound.

合成法

The synthesis of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride involves the reaction of 4-thiomorpholinylbutyronitrile with piperidine in the presence of hydrochloric acid. The reaction yields Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride as a white crystalline powder. The purity of the compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

科学的研究の応用

医薬品化学と創薬

ピペリジンは、医薬品に広く見られることから、創薬において重要な構成要素です。ピペリジン核は、抗精神病薬、鎮痛薬、降圧薬など、20種類以上の薬物クラスに存在します。 研究者らは、創薬のために、置換ピペリジン、スピロピペリジン、縮合ピペリジンの合成を研究してきました 。この化合物中のチオモルホリン部分は、新規な薬物候補に貢献する可能性があります。

抗酸化特性

ピペリン(コショウ科植物に含まれる)などの天然由来のピペリジン系化合物は、強力な抗酸化作用を示します。 ピペリンはフリーラジカルを捕捉する能力があり、健康と美容への応用において重要です .

生物活性と薬理学

ピペリジン環は薬理学において重要な役割を果たします。研究者らは、合成および天然のピペリジンの生物活性を調査してきました。ピペリジン部分を有する新規化合物は、薬物としての可能性について評価されています。 この研究分野には、新規薬物候補の発見と、前臨床および臨床における評価が含まれます .

化学合成と官能基化

置換ピペリジンの効率的な合成方法は非常に重要です。科学者たちは、多様なピペリジン誘導体にアクセスするために、環化反応、水素化反応、環状付加反応、環化反応、多成分反応を検討しています。 これらの化合物の費用対効果の高いスケーラブルな合成経路を開発することが目標です .

フッ素化ピペリジン

この化合物の6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾキサゾール誘導体は、ピペリジン-4-カルボン酸と1,3-ジフルオロベンゼンを用いて合成されています。 これらのフッ素化ピペリジンは、医薬品化学や材料科学に応用される可能性があります .

Safety and Hazards

特性

IUPAC Name |

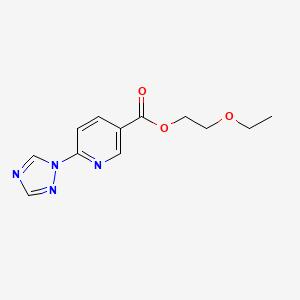

piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFAYYRDYGHCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCSCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)

![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)

![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)

![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)

![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)